molecular formula C24H35NSi B12521660 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine CAS No. 805240-16-8

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine

Cat. No.: B12521660
CAS No.: 805240-16-8
M. Wt: 365.6 g/mol
InChI Key: QYJMZRYZLSFHGB-UHFFFAOYSA-N
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Description

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a tetradec-1-en-3-yn-1-yl group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with a tetradec-1-en-3-yn-1-yl halide under palladium-catalyzed cross-coupling conditions. The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction using trimethylsilylacetylene and a suitable halide precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine is unique due to its combination of a long aliphatic chain, a pyridine ring, and a trimethylsilyl-ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

805240-16-8

Molecular Formula

C24H35NSi

Molecular Weight

365.6 g/mol

IUPAC Name

trimethyl-[2-(6-tetradec-1-en-3-ynylpyridin-3-yl)ethynyl]silane

InChI

InChI=1S/C24H35NSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-18-23(22-25-24)20-21-26(2,3)4/h16-19,22H,5-13H2,1-4H3

InChI Key

QYJMZRYZLSFHGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC=CC1=NC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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